molecular formula C8H7N3O B11917367 3-Aminoquinoxalin-6-ol

3-Aminoquinoxalin-6-ol

Cat. No.: B11917367
M. Wt: 161.16 g/mol
InChI Key: SSCVGABMEIRBMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoquinoxalin-6-ol is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in pharmaceutical and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoquinoxalin-6-ol typically involves the functionalization of quinoxaline derivatives. One common method is the hydroxylation of quinoxalin-2(1H)-one using a photocatalyst such as graphitic carbon nitride under air conditions . This method yields 3-hydroxyquinoxalin-2(1H)-ones, which can then be further functionalized to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the use of heterogeneous catalysis. This approach offers advantages like low cost, environmental friendliness, and high selectivity . The use of recyclable catalysts and simple reaction conditions makes it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Aminoquinoxalin-6-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Molecular oxygen or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions include nitrosoquinoxalines, nitroquinoxalines, and various substituted quinoxalines .

Scientific Research Applications

3-Aminoquinoxalin-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminoquinoxalin-6-ol involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with DNA, leading to its biological effects. The presence of amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Quinoxalin-2(1H)-one: A parent compound with similar structural features but lacking the amino and hydroxyl groups.

    3-Hydroxyquinoxalin-2(1H)-one: Similar to 3-Aminoquinoxalin-6-ol but with only a hydroxyl group.

    2,3-Diaminoquinoxaline: Contains two amino groups but lacks the hydroxyl group.

Uniqueness

This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

3-aminoquinoxalin-6-ol

InChI

InChI=1S/C8H7N3O/c9-8-4-10-6-2-1-5(12)3-7(6)11-8/h1-4,12H,(H2,9,11)

InChI Key

SSCVGABMEIRBMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.